molecular formula C20H21N3O2S B2817324 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 851131-77-6

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B2817324
CAS No.: 851131-77-6
M. Wt: 367.47
InChI Key: LMQWBALHSFWHKC-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (-SH), an acetamide group (-NHCOCH3), and a methoxyphenyl group (-C6H4OCH3).


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Host for Anions

Imidazole-containing bisphenol derivatives demonstrate significant potential as hosts for various anions. These compounds exhibit extensive hydrogen-bonded structures in their solid-state forms, facilitated by electrostatic interactions and π···π interactions between imidazole rings. This property is critical for the development of materials capable of specific anion recognition, which is useful in environmental and analytical chemistry (Nath & Baruah, 2012).

Anticonvulsant Activity

The synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including modifications with methoxy, methyl, nitro, and chloro substituents, has been investigated for anticonvulsant activities. These compounds were assessed against seizures induced by maximal electroshock, with some derivatives showing significant anticonvulsant potential. This research highlights the potential of imidazole-based compounds in developing new anticonvulsant drugs (Aktürk et al., 2002).

Antinociceptive Pharmacology

The study of N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a novel nonpeptidic bradykinin B1 receptor antagonist, demonstrates its significant antinociceptive actions in various pain models. This research provides insights into the potential therapeutic applications of imidazole-based compounds in treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Photochromism and Synthesis

Imidazole derivatives have been synthesized and characterized for their photochromic properties. Such compounds exhibit changes in their color upon irradiation with light, which can be reversed by removing the light source. This property is valuable for the development of photo-responsive materials, with applications in data storage and photo-switchable devices (Bai et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by other imidazole derivatives .

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)23-11-10-21-20(23)26-13-19(24)22-16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWBALHSFWHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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